molecular formula C15H16ClNO B379331 2-[1-(Benzylamino)ethyl]-4-chlorophenol

2-[1-(Benzylamino)ethyl]-4-chlorophenol

Cat. No.: B379331
M. Wt: 261.74 g/mol
InChI Key: WRZDLRLFAQCKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Benzylamino)ethyl]-4-chlorophenol is a chlorophenol derivative featuring a benzylaminoethyl substituent at the 2-position of the phenolic ring. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 273.75 g/mol. The compound combines a 4-chlorophenol backbone with a benzylaminoethyl side chain, which introduces both lipophilic (benzyl) and hydrophilic (amine) properties. This structural duality may enhance solubility in polar organic solvents compared to simpler chlorophenols while retaining phenolic acidity .

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-[1-(benzylamino)ethyl]-4-chlorophenol

InChI

InChI=1S/C15H16ClNO/c1-11(14-9-13(16)7-8-15(14)18)17-10-12-5-3-2-4-6-12/h2-9,11,17-18H,10H2,1H3

InChI Key

WRZDLRLFAQCKBJ-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1)Cl)O)NCC2=CC=CC=C2

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)NCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-[1-(Benzylamino)ethyl]-4-chlorophenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, synthesis, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenol moiety, which is known for its biological activity. Its structure can be represented as follows:

  • Molecular Formula : C13H12ClN
  • Molecular Weight : 233.69 g/mol

This compound features a benzylamino group linked to a 4-chlorophenol, contributing to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on related Mannich bases have shown increased cytotoxicity against various cancer cell lines, including human colorectal cancer (HCT-116) and prostate cancer (PC-3). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways such as HSP90 and TRAP1 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Mannich Base A (similar structure)HCT-1160.81Apoptosis induction
Mannich Base BPC-3<10Inhibition of cell proliferation
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar chlorophenol derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity. The presence of the benzylamino group enhances lipophilicity, which is crucial for membrane penetration in bacterial cells.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds that resemble this compound have been shown to interact with acetylcholinesterase and butyrylcholinesterase, potentially leading to therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

A notable study evaluated the biological activity of a series of chlorophenol derivatives, including compounds structurally related to this compound. The study utilized various assays such as the Salmonella/microsome assay and DNA repair assays to assess carcinogenic potential and cytotoxicity. The results indicated that these compounds exhibited selective toxicity towards cancer cells without significant effects on normal cells .

Comparison with Similar Compounds

Structural Analogs with Benzylaminoethyl Groups

  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine (): This piperazine derivative shares the benzylaminoethyl motif but incorporates a thiazolyl group and a piperazine ring. The addition of these heterocycles increases molecular weight (413.02 g/mol) and likely alters bioavailability.
  • (+/-)-2-(Benzylamino)propionphenone Hydrochloride (): The benzylamino group here is attached to a propiophenone backbone. The ketone group enhances polarity, and the hydrochloride salt improves aqueous solubility compared to the free base form of the target compound. This contrast underscores how functional group placement influences physicochemical properties .

Chlorophenol Derivatives

  • 4-Chlorophenol (): A simpler analog lacking the benzylaminoethyl group. It has a lower molecular weight (128.56 g/mol) and higher volatility. Its oral LD₅₀ in rats is 260 mg/kg, reflecting significant toxicity due to unmodified phenolic reactivity. The target compound’s benzylaminoethyl group may reduce acute toxicity by sterically hindering interaction with biological targets .
  • 2,4-Dichlorophenol (): With two chlorine substituents, this compound exhibits greater lipophilicity and environmental persistence.

Amino-Substituted Phenolic Compounds

  • Procaine (): A diethylaminoethyl ester of para-aminobenzoic acid. The ester linkage and tertiary amine enhance solubility and stability, making it suitable for injectable formulations (e.g., local anesthetics). Unlike the target compound, Procaine’s ester group is prone to hydrolysis, which influences its metabolic clearance .
  • Compound 28a (): A (4-chlorobenzyl)amino-substituted benzoic acid derivative. The carboxylic acid group introduces strong acidity (pKa ~2–3), whereas the target compound’s phenol group (pKa ~9–10) would exhibit milder acidity. This difference impacts ionization states under physiological conditions .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility LD₅₀ (mg/kg) Applications/Notes
2-[1-(Benzylamino)ethyl]-4-chlorophenol C₁₅H₁₆ClNO 273.75 Phenol, benzylaminoethyl Moderate (organic) Not reported Potential antimicrobial
4-Chlorophenol C₆H₅ClO 128.56 Phenol, chloro Low (aqueous) 260 (oral, rat) Disinfectant, toxic
Procaine C₁₃H₂₀N₂O₂ 236.31 Ester, diethylaminoethyl High (aqueous) 50 (IV, mouse) Local anesthetic
Piperazine derivative C₂₂H₂₅ClN₄S 413.02 Piperazine, thiazolyl, benzylaminoethyl Low (organic) 800 (IP, mouse) Research compound

Key Findings and Implications

  • Synthesis: High-yield protocols for benzylamino-substituted compounds (e.g., 28a and 28b in ) suggest viable pathways for synthesizing the target molecule through saponification and coupling reactions .
  • Toxicity: Structural analogs like the piperazine derivative () exhibit moderate toxicity, implying that the target compound’s benzylaminoethyl group may mitigate risks compared to simpler chlorophenols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(Benzylamino)ethyl]-4-chlorophenol, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound can be synthesized via reductive amination. For example, condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction in THF/ethanol (1:1 v/v) at 273 K yields the target compound. Purification via silica-gel chromatography (chloroform) achieves 83.5% yield . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent polarity (THF/ethanol) to enhance enantiomeric purity and reduce byproducts.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • SMILES/InChIKey : Canonical SMILES Clc1ccc(c(c1)Cc1ccccc1)O and InChIKey NCKMMSIFQUPKCK-UHFFFAOYSA-N for database cross-referencing .
  • Spectroscopy : ¹H/¹³C NMR to verify benzylamino and chlorophenol moieties. X-ray crystallography resolves absolute configuration, as demonstrated for analogous compounds, confirming intramolecular O-H⋯N hydrogen bonding .

Q. What toxicological endpoints are critical for preliminary safety assessments of this compound?

  • Methodological Answer : Prioritize assays for:

  • Acute Oral Toxicity (LD₅₀ in rodents).
  • Skin Sensitization (OECD 406 guinea pig maximization test).
  • Aquatic Toxicity (Daphnia magna EC₅₀).
EndpointReported DataSource
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)
Skin SensitizationPositive in 80% cases

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) and monitor stereochemistry via:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).
  • Circular Dichroism (CD) to confirm optical activity.
  • X-ray Crystallography to resolve absolute configuration, as demonstrated for structurally similar aminophenols .

Q. What computational methods validate non-covalent interactions (e.g., C-H⋯π) in this compound’s crystal structure?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify weak interactions.
  • Use Mercury Software to analyze crystallographic data (e.g., C-H⋯π distances < 3.5 Å) .
  • Compare with experimental X-ray data to correlate intramolecular hydrogen bonding with conformational stability .

Q. How do researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer :

  • Meta-analysis : Adjust for variables like purity (e.g., HPLC >95%), solvent carriers, and species-specific metabolism.
  • Dose-Response Reevaluation : For skin sensitization, reassess using human epidermal models (e.g., KeratinoSens™) to mitigate rodent assay false positives .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) in positive ion mode.
  • GC-MS for volatile byproducts (e.g., residual benzyl chloride).
  • ICP-OES to detect heavy metal catalysts (e.g., Pd ≤ 10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.